molecular formula C6H5BrClNO2S B1380795 6-Bromo-5-methylpyridine-3-sulfonyl chloride CAS No. 1519324-24-3

6-Bromo-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B1380795
CAS No.: 1519324-24-3
M. Wt: 270.53 g/mol
InChI Key: BQDXPYQRCVVKHF-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 6-Bromo-5-methylpyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also incorporates advanced purification methods to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The bromine atom on the pyridine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Electrophilic Aromatic Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

6-Bromo-5-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are crucial in modifying the chemical properties of target molecules, thereby influencing their biological activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-sulfonyl chloride
  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride
  • 6-Bromo-4-methylpyridine-3-sulfonyl chloride

Uniqueness

6-Bromo-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

6-bromo-5-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDXPYQRCVVKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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